Benzoic acid, (2-methylpropylidene)hydrazide

描述

It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely studied for its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, (2-methylpropylidene)hydrazide typically involves the reaction of benzoic acid hydrazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between benzoic acid hydrazide and 2-methylpropanal in the presence of an acid catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides.

科学研究应用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Benzoic acid, (2-methylpropylidene)hydrazide can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method involves a reverse phase HPLC technique where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. The use of smaller particle columns allows for rapid analysis and purification of this compound, making it suitable for pharmacokinetic studies and the isolation of impurities in preparative separations .

Pharmacological Applications

Antimycobacterial Activity

Research has indicated that compounds related to benzoic acid hydrazide exhibit significant antimycobacterial activity. For instance, derivatives synthesized from benzoic acid hydrazide have been tested against Mycobacterium tuberculosis, showing promising results. Specific derivatives demonstrated inhibitory concentrations (IC90) as low as 2.68 µg/mL, indicating their potential as therapeutic agents against tuberculosis .

Synthesis of Derivatives

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of:

- Azelastine : An antihistamine used for allergic rhinitis.

- Benmoxin : A compound with potential pharmaceutical applications.

- Zorubicin : An anthracycline antibiotic used in cancer therapy.

These derivatives highlight the versatility of benzoic acid hydrazide as a building block in drug development .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of benzoic acid derivatives have revealed insights into their biological activities. For example, modifications to the hydrazide structure can enhance its inhibitory effects on specific enzymes such as laccase from Trametes versicolor. This enzyme inhibition could play a role in controlling plant pathogens . The findings from these studies are crucial for designing more effective derivatives with targeted biological activities.

Case Studies and Research Findings

作用机制

The mechanism of action of benzoic acid, (2-methylpropylidene)hydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell metabolism.

Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

相似化合物的比较

- Benzoic acid hydrazide

- 4-chloro-1-(4-methoxyphenyl)hydrazide

- Isonicotinic acid hydrazide

Comparison:

- Benzoic acid hydrazide: Similar in structure but lacks the 2-methylpropylidene group, making it less effective in certain applications.

- 4-chloro-1-(4-methoxyphenyl)hydrazide: Contains a chloro and methoxy group, which may enhance its antimicrobial properties compared to benzoic acid, (2-methylpropylidene)hydrazide .

- Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment, it has a different mechanism of action and target specificity .

This compound stands out due to its unique structure, which imparts specific biological activities and industrial applications.

生物活性

Introduction

Benzoic acid, (2-methylpropylidene)hydrazide, also known as a hydrazone derivative, is a compound of interest due to its diverse biological activities. Hydrazones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

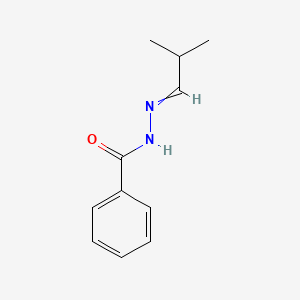

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the condensation reaction between benzoic acid and 2-methylpropylidene hydrazine, leading to the formation of the hydrazone linkage.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. Research indicates that benzoic acid derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that various hydrazone derivatives possess minimum inhibitory concentration (MIC) values that reflect their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Benzoic Acid Hydrazone | 32 | E. coli |

| Benzoic Acid Hydrazone | 16 | S. aureus |

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives. For example, metal complexes of hydrazones have demonstrated enhanced cytotoxicity against cancer cell lines such as HEPG2 and HCT-116. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HEPG2 | 3-5 | Cu(II) Complex of Hydrazone |

| HCT-116 | 3-5 | Cu(II) Complex of Hydrazone |

Anti-inflammatory Effects

Hydrazones like benzoic acid derivatives have shown promising anti-inflammatory activity. In vitro assays indicate that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anticancer properties, hydrazones have been reported to possess a variety of other biological activities including:

Study on Antimicrobial Activity

In a study evaluating the antibacterial efficacy of synthesized hydrazones derived from benzocaine, researchers found that certain derivatives exhibited significant antibacterial activity against multiple strains . The study utilized a micro-well dilution method to determine MIC values across various bacterial cultures.

Antitumor Potential Investigation

A detailed investigation into the antitumor potential of hydrazone metal complexes revealed that these compounds could suppress tumor growth significantly compared to their free ligand counterparts. The study emphasized the role of ROS in mediating apoptosis through upregulation of pro-apoptotic proteins .

属性

IUPAC Name |

N-(2-methylpropylideneamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSKOELQNRHIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63494-84-8 | |

| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63494-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063494848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (isobutylidene)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。